molecular formula C8H12BNO2 B1277571 3-Ethylaminophenylboronic acid CAS No. 267660-71-9

3-Ethylaminophenylboronic acid

Cat. No.: B1277571
CAS No.: 267660-71-9
M. Wt: 165 g/mol
InChI Key: AMEXHZJCEDVHMK-UHFFFAOYSA-N
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Description

3-Ethylaminophenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylaminophenylboronic acid typically involves the reaction of 3-bromoaniline with triethylborane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 60-80°C .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylaminophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert it into boronic esters.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.

Major Products: The major products formed from these reactions include various boronic esters, boronic acid derivatives, and substituted phenylboronic acids .

Scientific Research Applications

3-Ethylaminophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylaminophenylboronic acid involves its interaction with diols and other nucleophiles. The boron atom in the compound forms reversible covalent bonds with diols, which is the basis for its use in sensing and separation technologies. This interaction is pH-dependent, allowing for controlled binding and release of target molecules .

Comparison with Similar Compounds

  • 3-Methacrylamidophenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: Compared to these similar compounds, 3-Ethylaminophenylboronic acid is unique due to its ethylamino group, which enhances its reactivity and binding affinity with certain substrates. This makes it particularly useful in applications requiring high specificity and sensitivity .

Properties

IUPAC Name

[3-(ethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEXHZJCEDVHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441340
Record name 3-ETHYLAMINOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267660-71-9
Record name 3-ETHYLAMINOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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